2,2-difluoro-N-methylcyclopentan-1-amine
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Overview
Description
2,2-difluoro-N-methylcyclopentan-1-amine: is a chemical compound with the molecular formula C6H11F2N It is characterized by the presence of two fluorine atoms attached to a cyclopentane ring, along with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-N-methylcyclopentan-1-amine typically involves the fluorination of a cyclopentane derivative followed by the introduction of the amine group. One common method involves the reaction of cyclopentanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 2,2-difluorocyclopentanone is then subjected to reductive amination using methylamine and a reducing agent like sodium cyanoborohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,2-difluoro-N-methylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines or nitriles, while substitution of fluorine atoms may result in hydroxyl or alkoxy derivatives .
Scientific Research Applications
2,2-difluoro-N-methylcyclopentan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Fluorinated amines are known to exhibit interesting pharmacological properties, and this compound may serve as a lead compound in the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N-methylcyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, potentially leading to enhanced biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
2,2-difluorocyclopentanamine: Similar structure but lacks the methyl group.
2,2-difluoro-N-ethylcyclopentan-1-amine: Similar structure but with an ethyl group instead of a methyl group.
2,2-difluoro-N-methylcyclohexan-1-amine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: 2,2-difluoro-N-methylcyclopentan-1-amine is unique due to the specific arrangement of its fluorine atoms, methyl group, and amine group on a cyclopentane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H11F2N |
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Molecular Weight |
135.15 g/mol |
IUPAC Name |
2,2-difluoro-N-methylcyclopentan-1-amine |
InChI |
InChI=1S/C6H11F2N/c1-9-5-3-2-4-6(5,7)8/h5,9H,2-4H2,1H3 |
InChI Key |
LINSWJSGUBHXJI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC1(F)F |
Origin of Product |
United States |
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